REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2].NC1[NH:15][C:16]2C=C[CH:20]=[CH:19][C:17]=2N=1>C(#N)C>[N:15]1[C:16]2[CH:17]=[CH:19][CH:20]=[CH:12][C:11]=2[NH:10][C:9]=1[NH:8][C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2]
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Name
|
|
Quantity
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8.91 g
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Type
|
reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
6.66 g
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting precipitate was collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(NC2=C1C=CC=C2)NC(=S)N2C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.92 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |